Deacetylnimbinene

Übersicht

Beschreibung

Deacetylnimbinene is not directly mentioned in the provided papers. However, the concept of deacetylation is common to both, which involves the removal of acetyl groups from compounds. The first paper discusses a new method for N-deacetylation of chitosan, resulting in a polymer that is free of N-acetyl groups without a significant decrease in molecular weight . The second paper describes the development of a nanosuspension for deacety mycoepoxydiene (DM), a compound extracted from Phomopsis sp. A123, which is a potent anti-cancer agent . Both studies involve the modification of molecules to enhance their properties for specific applications.

Synthesis Analysis

The synthesis process for deacetylated compounds is highlighted in the first paper, where a novel method for N-deacetylation of chitosan is proposed . This method is significant as it maintains the molecular weight of the polymer, which is crucial for preserving its properties. In the second paper, although the synthesis of deacety mycoepoxydiene is not detailed, the formulation of DM into a nanosuspension using high-pressure homogenization is described . This process is essential for improving the solubility and dissolution characteristics of the poorly water-soluble weak acid.

Molecular Structure Analysis

The molecular structure analysis is not explicitly detailed in the abstracts provided. However, the first paper implies that the structure of chitosan changes upon deacetylation, as the degree of acetylation is determined using infrared spectroscopy and conductimetry . The second paper suggests that the crystalline state of DM remains unchanged after the formulation into nanosuspension, as evidenced by various characterization techniques such as SEM, TEM, AFM, DSC, and XRD .

Chemical Reactions Analysis

The chemical reactions involved in the deacetylation process are not described in detail in the abstracts. However, it can be inferred that the deacetylation reaction in the first paper involves the removal of N-acetyl groups from chitosan . In the second paper, the preparation of a nanosuspension may involve reactions that stabilize the DM particles in the suspension, although the specific chemical reactions are not mentioned .

Physical and Chemical Properties Analysis

The physical and chemical properties of the deacetylated compounds are partially addressed in the papers. The first paper mentions that the deacetylated chitosan has a polydispersity index of less than 2, indicating a narrow molecular weight distribution, which is important for its chelating properties . The second paper provides a comprehensive analysis of the physical properties of the DM nanosuspension, including particle size, polydispersity index, and zeta potential. These properties are crucial for the solubility, dissolution, and cytotoxicity of the compound .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibitors in Disease Treatment

Anti-Inflammatory Properties : HDACi's demonstrate anti-inflammatory properties, observed both in vitro and in animal models. This includes the reduction in cytokine production and inhibition of cytokine post-receptor signaling. Such properties make HDACi’s potential candidates for treating chronic diseases, autoimmune diseases, and inflammatory conditions (Dinarello, Fossati & Mascagni, 2011).

Neurodegenerative Disorders : HDACi’s have shown promise in models of neurodegenerative disorders, suggesting potential applications in conditions like Huntington's, Parkinson's, and Kennedy disease, among others (Hahnen et al., 2008).

Cardiovascular Diseases : HDAC inhibitors have been found to be efficacious in preclinical models of heart failure, indicating their therapeutic potential in cardiac conditions (McKinsey, 2012).

Cancer Therapies : HDACi's are being studied for their efficacy in treating various cancers. They regulate gene expression and cellular signaling events, which are pivotal in cancer development and tumor progression (Suraweera, O'Byrne & Richard, 2018).

Immune and Inflammatory Disorders : Specific HDAC enzymes regulate innate and adaptive immune pathways, suggesting their potential in immune-related therapeutic applications (Shakespear et al., 2011).

Central Nervous System Disorders : HDACs play a role in various brain disorders, and inhibitors may restore transcriptional balance, modulate cytoskeletal function, and enhance protein degradation pathways in these conditions (Kazantsev & Thompson, 2008).

Alzheimer's Disease : HDAC inhibitors are suggested to act as neuroprotectors in neurodegenerative and psychiatric disorders, including Alzheimer's disease, by enhancing synaptic plasticity and memory (Xu, Dai, Huang & Jiang, 2011).

Epigenetic Therapy : HDACi's role in epigenetic therapy for neurodegenerative disorders highlights their importance in modifying the disease-modifying genes and correcting histone acetylation homeostasis (Hahnen et al., 2008).

Safety And Hazards

Eigenschaften

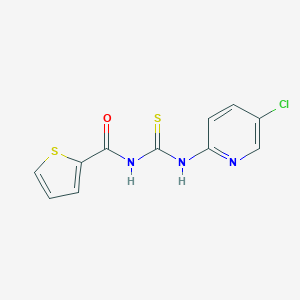

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3OS2/c12-7-3-4-9(13-6-7)14-11(17)15-10(16)8-2-1-5-18-8/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQNZQXREZQZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)